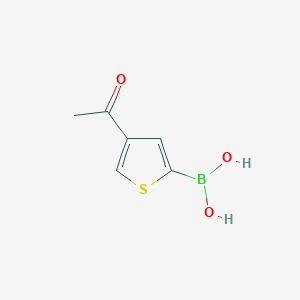

(4-Acetylthiophen-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-acetylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYSXWBDDIMHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40665915 | |

| Record name | (4-Acetylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689247-77-6 | |

| Record name | (4-Acetylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40665915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Acetylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications

(4-Acetylthiophen-2-yl)boronic acid is a versatile heterocyclic organoboron compound that serves as a crucial building block in modern organic synthesis. Its unique structural features—a thiophene ring functionalized with both an acetyl group and a reactive boronic acid moiety—make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties and Structural Features

This compound is a stable, solid compound under standard conditions, though like many boronic acids, it should be stored in a dry environment at low temperatures (2-8°C) to prevent degradation.[1][2] The molecule's reactivity is dominated by the interplay between the electron-rich thiophene ring, the electron-withdrawing acetyl group, and the versatile boronic acid functional group.

The boronic acid group is a Lewis acid due to the empty p-orbital on the boron atom, which allows it to readily engage in transmetalation with transition metal catalysts, most notably palladium.[3] This property is the cornerstone of its utility in cross-coupling reactions. The acetyl group, an electron-withdrawing substituent, modulates the electronic properties of the thiophene ring, influencing its reactivity and the properties of the resulting coupled products.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 689247-77-6 | [2][4] |

| Molecular Formula | C₆H₇BO₃S | [2][4] |

| Molecular Weight | 169.99 g/mol | [2][4] |

| Appearance | Solid (form may vary) | [5] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic Characterization

While specific, peer-reviewed spectral data for this compound is not widely published, characterization would rely on standard spectroscopic techniques. Commercial suppliers confirm the availability of NMR and other analytical data upon request.[2][6] Based on analogous compounds, the expected spectral features are:

-

¹H NMR: Distinct signals for the two protons on the thiophene ring, a singlet for the acetyl methyl group, and a broad singlet for the hydroxyl protons of the boronic acid.

-

¹³C NMR: Resonances corresponding to the four unique carbons of the thiophene ring, the acetyl methyl carbon, and the carbonyl carbon. The carbon attached to the boron atom will also be present.[7][8]

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone, O-H stretching of the boronic acid, and vibrations associated with the thiophene ring.

Synthesis of this compound

The key precursor for this synthesis is a halogenated 3-acetylthiophene. A plausible starting material is 2-bromo-4-acetylthiophene.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium and Grignard reagents are extremely reactive towards protic sources, including water. All solvents and glassware must be rigorously dried to prevent quenching of the intermediate.

-

Low Temperature (-78 °C): The initial metal-halogen exchange and the subsequent reaction with the borate ester are performed at low temperatures to control the reactivity of the organometallic species and prevent side reactions, such as decomposition or reaction with the acetyl group.

-

Trialkyl Borate: Triisopropyl borate is a common choice as the boron source. It is an effective electrophile that readily reacts with the nucleophilic organometallic intermediate.

-

Acidic Hydrolysis: The initially formed boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid product.

Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][11] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and organic electronic materials.[12][13]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide (Ar-X).

-

Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group (the 4-acetylthiophen-2-yl moiety) to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the Pd(0) catalyst.

Field-Proven Protocol: Suzuki-Miyaura Coupling

While a specific protocol using this compound is not detailed in the literature surveyed, a representative and robust procedure can be adapted from similar couplings of aryl halides with thiophene boronic acids. The following is a validated protocol for the microwave-assisted Suzuki coupling of an aryl bromide, which serves as a reliable starting point.[14]

Step-by-Step Methodology:

-

Vessel Preparation: To a microwave process vial, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), and a base (e.g., K₂CO₃ or KOH, 2.0 mmol, 2.0 equiv).[5][14]

-

Solvent Addition: Add a suitable solvent system. Aqueous mixtures, such as water/toluene or water/DMA, are often effective.[14][15] For microwave conditions, water is an excellent solvent.[14]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 110-150°C) for a specified time (e.g., 10-30 minutes). Reaction progress should be monitored by TLC or GC-MS.

-

Work-up: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Self-Validating System: The success of the reaction is validated by the consumption of starting materials (monitored by TLC/GC-MS) and the isolation and characterization of the product. Full characterization using NMR, mass spectrometry, and IR spectroscopy will confirm the structure of the newly formed biaryl compound.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and CNS effects.[16] Boronic acids themselves are key components in several FDA-approved drugs.[11] Therefore, this compound is a prime candidate for the synthesis of novel therapeutic agents.

In materials science, thiophene-based structures are fundamental to the development of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[12][13][15] The ability to systematically introduce the 4-acetylthiophene unit via Suzuki coupling allows for the fine-tuning of the electronic and photophysical properties of conjugated polymers and small molecules.[17]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available, but data from analogous compounds, such as other substituted thiopheneboronic acids, provide essential safety guidance.[2][18][19][20][21]

Hazard Identification (based on analogous compounds):

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[14][21]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20][21]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[19][21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep refrigerated (2-8°C) for long-term stability.[2]

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

-

SYNTHESIS and CHARACTERIZATION of THIENOTHIOPHENE and BORON CONTAINING MOLECULES FOR OLED APPLICATIONS. Sciforum. Available at: [Link]

-

This compound | 689247-77-6. Pharmaffiliates. Available at: [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

-

Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. University of Helsinki. Available at: [Link]

-

1H NMR - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

-

CAS No : 689247-77-6| Chemical Name : 4-Acetylthiophene-2-boronic acid | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

Synthetic strategies for organic electronic materials based on thiophene, pyrrole and fluorene assemblies. Loughborough University Research Repository. Available at: [Link]

-

Suzuki coupling between phenylboronic acid and aryl halides. The... ResearchGate. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Available at: [Link]

-

Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Available at: [Link]

-

Biomedical applications of boronic acid polymers. ResearchGate. Available at: [Link]

-

2-ACETYLTHIOPHENE FOR SYNTHESIS - Loba Chemie. Loba Chemie. Available at: [Link]

Sources

- 1. (4-(o-Tolyl)thiophen-2-yl)boronic acid () for sale [vulcanchem.com]

- 2. 689247-77-6|this compound|BLD Pharm [bldpharm.com]

- 3. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

- 13. nbinno.com [nbinno.com]

- 14. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (4-Acetylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-Acetylthiophen-2-yl)boronic acid in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its thiopene core is a prevalent scaffold in numerous pharmaceuticals, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The acetyl group provides a further point for chemical modification, making this molecule a tripartite pharmacophore with significant potential in the design of novel therapeutics. Boronic acid derivatives have emerged as a promising class of compounds in medicinal chemistry, with applications in oncology, infectious diseases, and inflammatory conditions.[2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound requires a strategic approach due to the presence of the reactive acetyl group, which is incompatible with the organometallic intermediates typically used in boronic acid synthesis. Therefore, a protection-deprotection strategy is employed. The general and practical synthesis of acetylphenyl boronic acids, which can be adapted for this thiophene analog, involves three key stages: protection of the acetyl group, introduction of the boronic acid moiety via a lithium-halogen exchange followed by borylation, and subsequent deprotection.[3]

Step 1: Synthesis of the Starting Material, 2-Acetylthiophene

The journey begins with the synthesis of 2-acetylthiophene, a common precursor. A reliable method for this is the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as stannic chloride.[4]

Experimental Protocol: Synthesis of 2-Acetylthiophene

-

To a stirred solution of thiophene (1 equivalent) in a dry, inert solvent such as dichloromethane, add acetyl chloride (1 equivalent).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add stannic chloride (1 equivalent) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure 2-acetylthiophene.

Step 2: Bromination of 2-Acetylthiophene

To introduce a handle for the subsequent borylation step, 2-acetylthiophene is brominated at the 4-position.

Experimental Protocol: Synthesis of 2-Acetyl-4-bromothiophene

-

Dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent like acetic acid.

-

Slowly add N-bromosuccinimide (NBS) (1 equivalent) in portions, while protecting the reaction from light.

-

Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography or recrystallization.

Step 3: Protection of the Acetyl Group

The acetyl group in 2-acetyl-4-bromothiophene must be protected before the introduction of the boronic acid. A common method is the formation of a ketal using ethylene glycol.

Experimental Protocol: Synthesis of 2-(4-bromothiophen-2-yl)-2-methyl-1,3-dioxolane

-

Combine 2-acetyl-4-bromothiophene (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a flask with a Dean-Stark apparatus.

-

Add a suitable solvent like toluene and heat the mixture to reflux.

-

Continue refluxing until the calculated amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the protected compound.

Step 4: Lithiation and Borylation

With the acetyl group protected, the boronic acid moiety can be introduced via a lithium-halogen exchange followed by reaction with a borate ester.[5]

Experimental Protocol: Synthesis of (4-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl)boronic acid

-

Dissolve the protected 2-(4-bromothiophen-2-yl)-2-methyl-1,3-dioxolane (1 equivalent) in a dry aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at this temperature for about an hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature at -78°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 5: Deprotection to Yield this compound

The final step is the removal of the ketal protecting group to regenerate the acetyl functionality.

Experimental Protocol: Synthesis of this compound

-

Dissolve the crude (4-(2-methyl-1,3-dioxolan-2-yl)thiophen-2-yl)boronic acid in a mixture of acetone and aqueous hydrochloric acid (e.g., 2 M HCl).

-

Stir the mixture at room temperature for several hours, monitoring the progress by TLC.

-

Once the deprotection is complete, neutralize the acid with a base such as sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, the acetyl methyl protons, and the boronic acid hydroxyl protons. The thiophene protons will appear as doublets in the aromatic region, with coupling constants characteristic of their relative positions. The acetyl methyl protons will be a singlet, typically in the range of 2.0-2.5 ppm. The boronic acid protons are often broad and their chemical shift can vary depending on the solvent and concentration.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Key signals to identify include the carbonyl carbon of the acetyl group (typically downfield, >190 ppm), the thiophene ring carbons, and the methyl carbon of the acetyl group. The carbon atom attached to the boron will also have a characteristic chemical shift.[7]

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~8.0-8.2 (d) | Thiophene H |

| ~7.8-8.0 (d) | Thiophene H |

| ~2.5 (s) | -COCH₃ |

| Broad | -B(OH)₂ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₇BO₃S), the expected molecular weight is approximately 170.00 g/mol .[8] In electrospray ionization (ESI) mass spectrometry, the molecule may be observed as the [M-H]⁻ ion in negative mode or as adducts in positive mode. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups. Characteristic absorption bands would be expected for the O-H stretch of the boronic acid (a broad band around 3200-3600 cm⁻¹), the C=O stretch of the acetyl group (a strong band around 1660-1680 cm⁻¹), and C-H and C=C stretching vibrations of the thiophene ring.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of more complex molecules. This reaction forms a new carbon-carbon bond between the thiophene ring and an aryl or vinyl halide.

General Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1 equivalent), the aryl or vinyl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The synthetic route, although multi-stepped, is logical and utilizes well-established chemical transformations. Proper characterization using a suite of analytical techniques is crucial to ensure the quality of the material for subsequent applications, particularly in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides a solid foundation for researchers and drug development professionals to confidently synthesize and utilize this important chemical entity in their scientific endeavors.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D.; Reider, P. J. A general and practical synthesis of acetylphenyl boronic acids. The Journal of Organic Chemistry, 2002 , 67 (15), 5394–5397. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Silva, M. P.; Saraiva, L.; Pinto, M.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020 , 25 (18), 4323. [Link]

-

PubChem. (5-formylthiophen-2-yl)boronic acid. [Link]

-

Hartough, H. D.; Kosak, A. I. 2-Acetothienone. Organic Syntheses, 1948 , 28, 1. [Link]

-

Harris, R. K.; Becker, E. D.; De Menezes, S. M. C.; Goodfellow, R.; Granger, P. NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 2001 , 73 (11), 1795-1818. [Link]

-

Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, 1987. [Link]

Sources

- 1. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. preprints.org [preprints.org]

- 7. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

(4-Acetylthiophen-2-yl)boronic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of (4-Acetylthiophen-2-yl)boronic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a pivotal organoboron compound in modern synthetic chemistry. As a bifunctional molecule featuring a thiophene ring, a ketone group, and a boronic acid moiety, it serves as a versatile building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), making a thorough understanding of this reagent's physicochemical properties essential for researchers in medicinal chemistry and process development.

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Moving beyond a simple data sheet, this document elucidates the underlying chemical principles, offers field-proven handling protocols, and details the experimental methodologies required to assess these critical parameters. The insights and procedures described herein are designed to empower scientists to optimize reaction conditions, ensure reagent quality, and accelerate drug discovery and development workflows.

Section 1: Solubility Profile

The solubility of an arylboronic acid is governed by a delicate balance between the polar, hydrophilic boronic acid group [-B(OH)₂] and the often nonpolar, hydrophobic aromatic core. The presence of the acetyl group and the thiophene ring in this compound introduces additional polarity and potential for hydrogen bonding, influencing its solubility profile.

While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive understanding can be derived from structurally related compounds, such as phenylboronic acid and other substituted thienylboronic acids.[2][3] Generally, boronic acids exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.[4]

Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the expected solubility of this compound based on the known behavior of analogous compounds.[2][3][4] This information should be used as a guideline for solvent selection in reactions and purifications, with the caveat that empirical determination is necessary for precise quantification.

| Solvent Class | Example Solvents | Expected Solubility | Rationale & Causality |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | High to Moderate | Ethers can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups, facilitating dissolution. They are common solvents for Suzuki-Miyaura reactions.[2] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents have high dielectric constants and are excellent solubilizing agents for polar compounds. DMSO is often used for creating high-concentration stock solutions. |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | High to Moderate | Alcohols are polar, protic solvents that can engage in hydrogen bonding. However, they can also react with boronic acids to form boronate esters, which may alter reactivity. |

| Ketones | Acetone, 3-Pentanone | Moderate | Ketones are polar aprotic solvents that provide moderate solubility for many boronic acids.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While polar, these solvents are less effective at solvating the highly polar boronic acid group compared to ethers or other polar aprotic solvents. |

| Hydrocarbons | Toluene, Hexanes, Methylcyclohexane | Very Low | These nonpolar solvents are unable to effectively solvate the polar functional groups of the molecule.[2] They are often used as anti-solvents for crystallization and purification. |

| Aqueous | Water | Low (pH dependent) | Solubility in water is generally low but can be significantly increased at higher pH (pH > pKa) due to the formation of the more soluble anionic boronate species [R-B(OH)₃]⁻.[5] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes a standard, reliable method for quantitatively determining the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Objective: To determine the saturation concentration of the boronic acid in a chosen solvent.

Materials:

-

This compound

-

Selected analytical-grade solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg into 2 mL of solvent). The solid should be in excess to ensure a saturated solution is achieved.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitation: Shake the mixture for a minimum of 24 hours to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.

-

Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.

-

Dilution: Accurately dilute the clear, filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Caption: Major degradation pathways for arylboronic acids.

Field-Proven Handling and Storage Recommendations

To preserve the integrity and reactivity of this compound, the following best practices should be strictly followed:

-

Storage: The compound should be stored under inert gas (nitrogen or argon) in a tightly sealed container to protect it from air and moisture. [6]For long-term storage, refrigeration at 2-8°C is recommended to slow the rate of potential degradation. [7]* Handling: Whenever possible, handle the solid in a glovebox or under a blanket of inert gas. Avoid leaving containers open to the atmosphere for extended periods.

-

Solvent Choice: For reactions, use anhydrous solvents to minimize the risk of protodeboronation. If aqueous conditions are required (as is common in Suzuki couplings), the reaction should be deoxygenated thoroughly by sparging with an inert gas.

-

Purity Checks: The purity of the boronic acid should be checked periodically, especially for older batches or those that may have been improperly stored. A simple ¹H NMR or HPLC analysis can quickly assess its integrity. The presence of boroxine is often indicated by broad peaks in the NMR spectrum.

Section 3: Experimental Protocol for Stability Assessment

A forced degradation study is an essential tool to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products using HPLC.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid (FA) or other suitable mobile phase modifier

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a PDA or UV detector and a suitable C18 column

-

pH meter, oven, UV light chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent where it is stable, such as ACN, at a concentration of ~1 mg/mL. [8]2. Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl to achieve a final acid concentration.

-

Base Hydrolysis: Add 0.1 M NaOH to achieve a final base concentration.

-

Oxidation: Add 3% H₂O₂.

-

Thermal Stress: Store a solution vial and a solid sample vial in an oven at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose a solution and solid sample to UV light (e.g., ICH-compliant photostability chamber).

-

Control: Keep one vial of the stock solution at 2-8°C, protected from light.

-

-

Time Points: Analyze samples from each condition at specified time points (e.g., 0, 2, 6, 24, 48 hours). [9]For thermal and photolytic stress, longer durations may be necessary.

-

Sample Preparation for Analysis: Before injection, neutralize the acid and base-stressed samples to prevent damage to the HPLC column. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase starting condition (e.g., 95:5 Water:ACN).

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method.

-

Column: C18, e.g., Waters XSelect Premier HSS T3, 3.5 µm. * Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes. * Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm or 280 nm).

-

-

Data Analysis:

-

Monitor the peak area of the parent compound to calculate the percentage of degradation.

-

Examine the chromatograms for the appearance of new peaks (degradants).

-

Ensure mass balance is maintained (the sum of the parent peak and degradant peaks should remain close to 100%).

-

The peak purity of the parent peak should be assessed using a PDA detector to confirm the method is stability-indicating.

-

Conclusion

This compound is a robust and highly valuable reagent when its physicochemical properties are respected. Its solubility is highest in polar aprotic and etheral solvents, and lowest in nonpolar hydrocarbons. While generally stable as a solid, it is susceptible to reversible dehydration to boroxine and irreversible degradation via protodeboronation and oxidation, particularly in solution. Adherence to strict storage and handling protocols—namely, exclusion of moisture and oxygen and storage at reduced temperatures—is paramount to preserving its quality. The experimental protocols provided in this guide equip researchers with the necessary tools to empirically determine solubility and to rigorously assess the stability of this key synthetic building block, thereby ensuring the reliability and reproducibility of their scientific outcomes.

References

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5825. Available at: [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

-

Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note. Available at: [Link]

-

Wikipedia. (2023). Boronic acid. Available at: [Link]

-

Welch, C. J., et al. (2006). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Separation Science, 29(13), 1988-1994. Available at: [Link]

-

Lab Alley. How to Store Boric Acid. Available at: [Link]

-

Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4588–4596. Available at: [Link]

-

Khan, M. S. (2018). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Diva-Portal.org. Available at: [Link]

-

U.S. Borax Inc. Borate handling and storage. Technical Bulletin. Available at: [Link]

-

Chen, J., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Catalysts, 11(10), 1234. Available at: [Link]

- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry, 10th Edition. John Wiley & Sons.

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1279-1281. Available at: [Link]

-

He, X., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13644–13663. Available at: [Link]

-

Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

-

ResearchGate. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]

- Smith, J. D., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.

-

Welch, C. J., et al. (2006). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. Available at: [Link]

-

ResearchGate. (2013). Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]

-

Wang, Y., & Wenslow, R. M. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 227-234. Available at: [Link]

-

PubChem. 4-Methylthiophene-2-boronic acid. Available at: [Link]

-

ResearchGate. (2022). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. CAS 162607-15-0: 4-Methylthiophene-2-boronic acid [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 689247-77-6|this compound|BLD Pharm [bldpharm.com]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 9. onyxipca.com [onyxipca.com]

(4-Acetylthiophen-2-yl)boronic acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of Thiophene-Based Boronic Acids in Modern Chemistry

(4-Acetylthiophen-2-yl)boronic acid is a key heterocyclic organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. Its unique structural motif, combining the versatile thiophene ring with the reactive boronic acid functional group, makes it a valuable building block for the construction of complex molecular architectures. Thiophene derivatives are integral to numerous pharmaceuticals and agrochemicals, and the incorporation of a boronic acid moiety facilitates efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This guide provides an in-depth overview of the commercial availability, synthesis, key properties, and applications of this compound, with a focus on its practical utility for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. When sourcing this reagent, it is crucial to consider factors such as purity, available analytical data, and packaging to ensure the integrity and reproducibility of experimental results.

| Supplier | Typical Purity | CAS Number | Storage Conditions |

| BLD Pharm | ≥95% | 689247-77-6 | Sealed in dry, 2-8°C |

| Pharmaffiliates | Not specified | 689247-77-6 | 2-8°C Refrigerator |

| Combi-Blocks | ≥97% | 689247-77-6 | 2-8°C |

This table is a representative sample and not exhaustive. Researchers should consult individual supplier websites for the most current information.

Physicochemical Properties and Stability Considerations

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BO₃S | [2] |

| Molecular Weight | 169.99 g/mol | [2] |

| Appearance | Typically an off-white to yellow solid | General knowledge |

| Melting Point | Not widely reported | |

| Storage | Sealed in a dry environment at 2-8°C to prevent degradation. | [2] |

Stability: Thiophene-based boronic acids can be susceptible to protodeboronation, especially at elevated temperatures. This process involves the cleavage of the carbon-boron bond. To mitigate this, it is recommended to store the compound under inert atmosphere and use it in reactions with optimized conditions to minimize degradation. For applications requiring enhanced stability, the corresponding boronate esters, such as the pinacol ester, can be utilized as they are generally more robust.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound typically involves a two-step process starting from the commercially available 2-acetylthiophene. The first step is the synthesis of 2-acetylthiophene, followed by a borylation reaction and subsequent hydrolysis.

Step 1: Synthesis of 2-Acetylthiophene

2-Acetylthiophene serves as the key precursor for the synthesis of this compound. A common and efficient method for its preparation is the Friedel-Crafts acylation of thiophene.[3][4]

Reaction Scheme:

Synthesis of 2-Acetylthiophene

Experimental Protocol:

-

To a reaction vessel, add thiophene (1.0 eq) and acetic anhydride (1.2 eq).[3]

-

Carefully add a catalytic amount of phosphoric acid (e.g., 85%).[3]

-

Heat the reaction mixture to 70-80°C and stir for 3-5 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be purified by direct distillation.[3]

Causality: The use of phosphoric acid as a catalyst is a milder alternative to stronger Lewis acids like aluminum chloride, which can cause polymerization of the thiophene ring. Acetic anhydride is a readily available and effective acylating agent for this transformation.

Step 2: Iridium-Catalyzed Borylation of 2-Acetylthiophene

The introduction of the boronic acid moiety can be achieved through a C-H borylation reaction. Iridium-catalyzed borylation is a powerful method for the direct functionalization of heterocycles.

Reaction Scheme:

Iridium-Catalyzed Borylation

Experimental Protocol:

-

In a glovebox, combine [Ir(COD)OMe]₂ (1.5 mol%) and 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%).

-

Add 2-acetylthiophene (1.0 eq) and pinacolborane (1.2 eq).

-

The reaction is typically carried out neat or in a suitable solvent like THF.

-

Stir the mixture at room temperature for the specified time (e.g., 0.5 - 2 hours), monitoring by GC-MS or TLC.

-

Upon completion, the product can be purified by silica gel chromatography.

Causality: The iridium catalyst, in conjunction with the dtbpy ligand, selectively activates the C-H bond at the 5-position of the thiophene ring, which is the most sterically accessible and electronically favorable position for borylation. Pinacolborane is a common and stable source of the boronate ester group.

Step 3: Hydrolysis of the Boronate Ester

The final step is the hydrolysis of the pinacol boronate ester to the desired boronic acid. This is typically achieved under acidic or basic conditions.

Reaction Scheme:

Hydrolysis of Boronate Ester

Experimental Protocol (General):

-

Dissolve the 2-acetyl-5-(pinacolboranyl)thiophene in a suitable solvent mixture, such as acetone and water.

-

Add an aqueous acid, for example, 1M HCl.

-

Stir the reaction at room temperature for several hours until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.

Causality: The acidic conditions facilitate the cleavage of the boronate ester to reveal the free boronic acid. The choice of solvent and reaction time can be optimized to ensure complete conversion and minimize any potential side reactions.

Quality Control and Characterization

Ensuring the purity and identity of this compound is paramount for its successful application. A combination of analytical techniques should be employed for comprehensive characterization.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic signals for the thiophene ring protons, the acetyl methyl protons, and the boronic acid hydroxyl protons. The thiophene protons will appear as doublets in the aromatic region. The acetyl methyl protons will be a singlet around 2.5 ppm. The boronic acid protons will appear as a broad singlet. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbons of the thiophene ring, the acetyl group (carbonyl and methyl), and the carbon attached to the boron atom. |

| LC-MS | This technique will confirm the molecular weight of the compound. |

| HPLC | Purity assessment is typically performed using reverse-phase HPLC with UV detection. |

Note: Specific chemical shifts in NMR can vary depending on the solvent and concentration. It is always recommended to compare obtained data with a reference standard or literature values if available.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the prevalence of the 2-acetylthiophene moiety in biologically active molecules. This scaffold is found in compounds with a wide range of therapeutic activities, including antibacterial, antifungal, and anticancer properties.[5]

The boronic acid functionality allows for the facile incorporation of the 2-acetylthiophene unit into larger molecules via Suzuki-Miyaura cross-coupling. This reaction is one of the most widely used methods for C-C bond formation in drug discovery due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids and their derivatives.[1]

Workflow for Suzuki-Miyaura Coupling:

Suzuki-Miyaura Coupling Workflow

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide (Representative)

-

To a reaction flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system, for example, a mixture of toluene and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100°C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality and Self-Validation: The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of all reactants. The reaction should be monitored to confirm the consumption of starting materials and the formation of the product, thus providing an internal validation of the protocol's success.

While specific drugs containing the this compound moiety are not prominently in the public domain, the 2-acetylthiophene core is a recognized pharmacophore. Its derivatives have been investigated for a variety of biological activities, highlighting the potential of this building block in the design of novel therapeutic agents.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis from 2-acetylthiophene and its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive tool for chemists. A clear understanding of its properties, handling, and reaction conditions is key to leveraging its full potential in the development of novel molecules with desired chemical and biological properties.

References

-

Silva, M.; Saraiva, L.; Pinto, M.; Sousa, M. E. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules2020 , 25(18), 4323. [Link]

- Google Patents.

-

Royal Society of Chemistry. 1H NMR. [Link]

-

Organic Syntheses. 2-acetothienone. [Link]

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

- Google Patents. CN101880271A - Synthesis method of 2-thiophene acetylchloride.

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ResearchGate. 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene... [Link]

-

worldofchemicals.com. 4-methylthiophene-2-boronic acid suppliers USA. [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

Royal Society of Chemistry. Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 689247-77-6|this compound|BLD Pharm [bldpharm.com]

- 3. CN101880271B - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

The Synthetic Chemist's Guide to Thiophene Boronic Acids: From Benchtop to Advanced Applications

Foreword: The Thiophene Moiety in Modern Chemistry

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have cemented its status as a privileged scaffold in drug discovery. In the realm of materials, thiophene-based conjugated polymers are at the forefront of organic electronics, finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The gateway to harnessing the full potential of the thiophene unit often lies in the strategic formation of carbon-carbon bonds, a task for which the Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited. At the heart of this transformative reaction are the thiophene boronic acids and their derivatives, the subject of this in-depth technical guide. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying chemical principles and field-proven insights to empower your synthetic endeavors.

The Nature of Thiophene Boronic Acids: A Double-Edged Sword

Thiophene boronic acids are organoboron compounds featuring a thiophene ring bonded to a boronic acid moiety (-B(OH)₂). This functional group's utility stems from the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital, and its ability to undergo transmetalation with a palladium catalyst in the Suzuki-Miyaura coupling.[2] However, this reactivity is a double-edged sword.

Heteroaryl boronic acids, including thiophene derivatives, are notoriously prone to decomposition, primarily through protodeboronation, where the C-B bond is cleaved by a proton source.[3] This instability can be exacerbated by heat, acidic or basic conditions, and even the palladium catalyst itself, leading to reduced yields and reproducibility in cross-coupling reactions.

Table 1: Qualitative Stability Comparison of Thiophene Boron Derivatives

| Derivative | Structure | General Stability | Key Considerations |

| Thiophene Boronic Acid | Th-B(OH)₂ | Low | Prone to protodeboronation and formation of cyclic boroxine anhydrides. Often used in excess. |

| Thiophene Boronic Pinacol Ester | Th-B(pin) | Moderate | More stable to chromatography and storage than the free boronic acid. Can be used directly in coupling reactions. |

| Thiophene MIDA Boronate | Th-B(MIDA) | High | Exceptionally stable to a wide range of conditions, including chromatography and long-term storage. Requires in situ deprotection under basic conditions for coupling. |

The choice of which thiophene boron species to employ is therefore a critical experimental parameter, balancing reactivity with stability to achieve the desired outcome.

Synthesis and Purification: Building the Keystone

The reliable synthesis of high-purity thiophene boronic acids and their derivatives is the foundation for their successful application. The most common and robust method involves a lithium-halogen exchange followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of Thiophene-2-boronic Acid

This protocol is adapted from established procedures for the synthesis of heteroaryl boronic acids and should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

2-Bromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromothiophene (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the solution of 2-thienyllithium, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 2 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiophene-2-boronic acid.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of hexanes and ethyl acetate, to afford pure thiophene-2-boronic acid as a white to off-white solid.

Synthesis of Thiophene Boronic Esters

For enhanced stability, thiophene boronic acids can be readily converted to their corresponding pinacol esters.

Procedure:

-

To a solution of crude or purified thiophene boronic acid in toluene, add pinacol (1.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until all the boronic acid has been consumed.

-

Remove the solvent under reduced pressure. The resulting thiophene-2-boronic acid pinacol ester can often be used without further purification or can be purified by column chromatography on silica gel.

Characterization

The successful synthesis of thiophene boronic acids and their esters can be confirmed by standard analytical techniques.

-

¹H NMR: The protons on the thiophene ring will exhibit characteristic chemical shifts and coupling constants. For thiophene-2-boronic acid, the protons typically appear in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon atom attached to the boron will be significantly deshielded.

-

Mass Spectrometry: To confirm the molecular weight of the product.

The Suzuki-Miyaura Coupling: A Detailed Mechanistic Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[4] The catalytic cycle, as it pertains to thiophene boronic acids, can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

Causality behind the steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[4]

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[5] This step regenerates the boron-containing byproduct.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Practical Considerations and Troubleshooting

While the Suzuki-Miyaura coupling is a powerful tool, reactions involving thiophene boronic acids can sometimes be challenging. A systematic approach to troubleshooting is key to success.

Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions with Thiophene Boronic Acids

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently active base. 3. Protodeboronation of the boronic acid. | 1. Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst oxidation. 2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄). 3. Use the corresponding boronic ester or MIDA boronate. Use freshly prepared boronic acid. |

| Homocoupling of Boronic Acid | Presence of oxygen or other oxidants leading to oxidative homocoupling. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere. |

| Protodeboronation of Product | The product itself is susceptible to protodeboronation under the reaction conditions. | Use milder conditions (lower temperature, weaker base) if possible. Minimize reaction time. |

| Difficulty in Purification | Boronic acid or boroxine byproducts co-elute with the product. | Wash the crude reaction mixture with a dilute aqueous base (e.g., 1 M NaOH) to remove acidic boron species.[6] |

The MIDA Boronate Advantage: A Case Study

The use of N-methyliminodiacetic acid (MIDA) boronates represents a significant advance in handling unstable boronic acids. MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions. They act as a protecting group for the boronic acid, which can be released in situ under the basic conditions of the Suzuki-Miyaura coupling. This "slow-release" strategy minimizes the concentration of the unstable free boronic acid in the reaction mixture, thereby suppressing decomposition pathways and leading to higher yields.

A study comparing the cross-coupling of 2-thiopheneboronic acid and its corresponding MIDA boronate with an aryl chloride demonstrated a dramatic improvement in yield, from 37% with the boronic acid to 94% with the MIDA boronate under identical conditions.[7] This highlights the profound impact that choosing the right boron reagent can have on the outcome of a challenging cross-coupling reaction.

Conclusion: Empowering Synthesis through Understanding

Thiophene boronic acids are indispensable reagents in the modern synthetic chemist's toolkit. Their successful application, however, requires a nuanced understanding of their inherent properties, from their synthesis and purification to their behavior in complex catalytic cycles. By appreciating the challenges of instability and embracing strategies to mitigate them, such as the use of boronic esters and MIDA boronates, researchers can unlock the full synthetic potential of these valuable building blocks. This guide has aimed to provide not just a set of instructions, but a framework of knowledge to enable the confident and efficient synthesis of novel thiophene-containing molecules for the advancement of medicine and materials science.

References

-

Bexrud, J. et al. (2025). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Available at: [Link]

-

Burke, M. D. et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available at: [Link]

-

MacMillan, D. W. C. et al. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. Available at: [Link]

-

ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?. Available at: [Link]

-

American Chemical Society. (n.d.). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Lloyd-Jones, G. C. et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). A schematic diagram of the Suzuki–Miyaura cross-coupling reaction of.... Available at: [Link]

-

ResearchGate. (n.d.). Electrochemical synthesis of poly-3-thienylboronic acid by cyclic.... Available at: [Link]

-

Thompson, W. H. et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. Available at: [Link]

-

PubChem. (n.d.). 2-Thiopheneboronic acid. Available at: [Link]

-

Organic Syntheses. (n.d.). tert-Butyl Phenylsulfonyl(thiophen-2-yl)methylcarbamate. Available at: [Link]

-

American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. Available at: [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

-

MDPI. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. Available at: [Link]

-

ACS Applied Nano Materials. (2024). Poly-3-thienylboronic Acid Nanoparticles: Synthesis, Characterization, and Interaction with Saccharides Studied at the Level of Individual Nanoparticles. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Available at: [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

-

ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

-

Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with.... Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

-

National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Available at: [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

-

RSC Medicinal Chemistry. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Available at: [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

American Chemical Society. (2025). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

The Strategic Utility of (4-Acetylthiophen-2-yl)boronic Acid in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions with biological targets and serve as a versatile synthetic handle. Its incorporation into small molecules has led to the development of numerous clinically approved drugs. When functionalized with a boronic acid moiety, the thiophene scaffold is transformed into a powerful building block for carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This application note provides an in-depth guide to the strategic use of (4-Acetylthiophen-2-yl)boronic acid in the synthesis of bioactive heterocycles, with a focus on practical, field-proven protocols and the underlying chemical principles that ensure success.

The presence of the acetyl group at the 4-position of the thiophene ring is not merely an incidental feature. This electron-withdrawing group plays a crucial role in modulating the electronic properties of the boronic acid, influencing its reactivity in cross-coupling reactions and potentially impacting the biological activity of the final products. Understanding these nuances is key to leveraging this reagent to its full potential in drug discovery and development programs.

Core Chemical Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[1] The catalytic cycle, as depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights on Causality:

-

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the coupling partner (R¹-X). The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R¹ group. Electron-withdrawing groups on the aryl halide can facilitate this step.

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R²) from the boron atom to the palladium center. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic "ate" complex, [(R²)B(OH)₃]⁻. The choice of base and solvent system is critical for efficient transmetalation and to prevent side reactions like protodeboronation (cleavage of the C-B bond by a proton source).

-

Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle.

The Influence of the 4-Acetyl Group: The electron-withdrawing nature of the acetyl group in this compound can have a dual effect. While it can decrease the nucleophilicity of the thiophene ring, potentially slowing down the transmetalation step, it can also enhance the stability of the boronic acid, reducing the likelihood of protodeboronation, a common side reaction with heteroarylboronic acids. Careful optimization of reaction conditions, particularly the choice of base and palladium ligand, is therefore essential to achieve high yields.

Application in the Synthesis of Bioactive Thienopyrimidines

A prominent application of this compound is in the synthesis of thienopyrimidines, a class of fused heterocycles with a wide range of biological activities, including kinase inhibition. Many kinase inhibitors target the ATP-binding pocket of the enzyme, and the thienopyrimidine scaffold can serve as an effective ATP mimic.

Figure 2: Mechanism of action for thienopyrimidine-based kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a key thienopyrimidine intermediate. These have been designed as self-validating systems, with notes on expected observations and troubleshooting.

Protocol 1: Synthesis of 4-(4-Acetylthiophen-2-yl)pyrimidin-2-amine

This protocol details the Suzuki-Miyaura coupling of this compound with 2-amino-4-chloropyrimidine.

Materials and Reagents:

-

This compound

-

2-Amino-4-chloropyrimidine

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Hexanes

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.2 mmol, 1.2 equiv.), 2-amino-4-chloropyrimidine (1.0 mmol, 1.0 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

-